4-Borono-2-nitrobenzoic acid

Boronic Acid Acidity Aqueous Reactivity Diol Binding

Researchers requiring regiospecific ortho-nitro/para-carboxy substitution on arylboronic acid scaffolds face limited sourcing options. This heterobifunctional building block solves that challenge with orthogonal reactivity: the boronic acid enables Suzuki-Miyaura coupling, the ortho-nitro group is selectively reducible to an amine, and the para-carboxylic acid allows independent amide coupling or esterification. Its lowered pKa (~2.08) enhances diol-binding at physiological pH for glycoprotein recognition and glucose-responsive materials. Supplied at ≥98% purity with ambient shipping; available in gram-to-bulk quantities for immediate dispatch.

Molecular Formula C7H6BNO6
Molecular Weight 210.94 g/mol
CAS No. 80500-28-3
Cat. No. B1347198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Borono-2-nitrobenzoic acid
CAS80500-28-3
Molecular FormulaC7H6BNO6
Molecular Weight210.94 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C=C1)C(=O)O)[N+](=O)[O-])(O)O
InChIInChI=1S/C7H6BNO6/c10-7(11)5-2-1-4(8(12)13)3-6(5)9(14)15/h1-3,12-13H,(H,10,11)
InChIKeyAPQGIZKNZHGXTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Borono-2-nitrobenzoic acid: Technical Profile


4-Borono-2-nitrobenzoic acid (CAS 80500-28-3), also known as 3-nitro-4-carboxyphenylboronic acid or 4-(dihydroxyboryl)-2-nitrobenzoic acid, is a heterobifunctional arylboronic acid derivative . It belongs to the class of substituted phenylboronic acids, distinguished by the presence of both a carboxylic acid (-COOH) and a nitro (-NO2) group on the phenyl ring, in addition to the boronic acid (-B(OH)2) moiety [1]. This compound is a solid at ambient temperature, with a typical purity range of 95% to 98% offered by suppliers . Its primary utility is as a versatile building block in organic synthesis, particularly for Suzuki-Miyaura cross-coupling reactions, where it serves as a nucleophilic partner to install the highly substituted aryl ring into complex molecular architectures [2].

Why Generic Substitution Fails for 4-Borono-2-nitrobenzoic acid


The scientific selection of 4-borono-2-nitrobenzoic acid over simpler or alternative nitro-substituted phenylboronic acids is driven by its unique electronic and steric profile, which directly impacts reactivity and application. The combination of a strong electron-withdrawing nitro group and a carboxylic acid substituent on the same phenyl ring significantly lowers the pKa of the boronic acid moiety, as predicted . This altered acidity fundamentally changes its behavior in key reactions like Suzuki-Miyaura couplings, where the nitro group is known to boost reactivity and provide a handle for further functionalization [1]. In contrast, using a simpler analog like 4-nitrophenylboronic acid would lack the carboxylate handle, while a regioisomer like 4-carboxy-2-nitrophenylboronic acid (CAS 85107-54-6) presents a different substitution pattern that can lead to divergent steric and electronic outcomes . Therefore, generic substitution is not a scientifically valid approach when a specific molecular architecture is required. The following evidence quantifies these differences.

4-Borono-2-nitrobenzoic acid: Quantitative Differentiation


Enhanced Boronic Acid Acidity

The predicted acid dissociation constant (pKa) of 4-borono-2-nitrobenzoic acid is 2.08 ± 0.25 . This value is substantially lower than that of 4-nitrophenylboronic acid (pKa ~7.04-8.38) [1] and 3-nitrophenylboronic acid (pKa ~6.93) . The significantly enhanced acidity, driven by the strong electron-withdrawing effect of both the ortho-nitro and para-carboxyl groups, dictates its ionization state and reactivity in aqueous and protic environments. For reference, unsubstituted phenylboronic acid has a pKa of 8.83 .

Boronic Acid Acidity Aqueous Reactivity Diol Binding

Lower Melting Point Advantage

4-Borono-2-nitrobenzoic acid exhibits a melting point of 220°C (lit.) . This is significantly lower than the melting points reported for 4-nitrophenylboronic acid (285-290°C dec.) and 3-nitrophenylboronic acid (284-285°C dec.) . This ~65°C lower melting point is a consequence of the additional carboxylic acid group, which disrupts crystal packing.

Thermal Stability Solid-State Handling Process Development

Distinct Regioisomeric Profile

The target compound (4-borono-2-nitrobenzoic acid, CAS 80500-28-3) has the nitro group ortho and the carboxylic acid para to the boronic acid. Its regioisomer, 4-carboxy-2-nitrophenylboronic acid (CAS 85107-54-6), features the nitro group ortho and the carboxylic acid meta to the boronic acid . This difference in substitution pattern results in a higher predicted pKa of 3.33 ± 0.10 for the regioisomer , indicating a less acidic boronic acid compared to the target compound (pKa 2.08 ± 0.25) .

Regioisomer Steric Effects Electronic Effects Suzuki Coupling

Nitro Group: Reactivity Booster and Synthetic Handle

The presence of the nitro group is not merely a passive substituent. Research has demonstrated that nitro-substituted aryl halides are highly effective coupling partners in Suzuki-Miyaura reactions with challenging heteroaryl-2-boronic acids, achieving high yields under mild conditions with low catalyst loading [1]. While this study uses the target compound's nitro-aryl motif as an electrophile precursor, it underscores the principle that the nitro group 'boosts the reactivity' and serves as a 'versatile handle for further functionalization' (e.g., reduction to an amine) [1]. In contrast, a simple phenylboronic acid (CAS 98-80-6) lacks both this reactivity enhancement and the synthetic handle.

Suzuki-Miyaura Coupling Catalysis Functional Group Tolerance

4-Borono-2-nitrobenzoic acid: Key Applications


Pharmaceutical Intermediate Synthesis

In the multi-step synthesis of pharmaceutical candidates, 4-borono-2-nitrobenzoic acid serves as a strategic building block. Its boronic acid moiety enables a Suzuki-Miyaura cross-coupling to install the core aryl-aryl bond [1]. The ortho-nitro group can then be selectively reduced to an amine (e.g., using H2/Pd-C or Fe/HCl) without affecting the carboxylic acid, creating an aniline handle for further amidation or heterocycle formation . The para-carboxylic acid group can be independently activated for amide coupling or esterification. This orthogonal reactivity is a key differentiator from simpler nitrophenylboronic acids that lack the carboxylic acid handle.

Boronic Acid-Based Sensors and Drug Delivery

The significantly lowered pKa of the boronic acid group (pKa 2.08 ± 0.25) [1] compared to other nitrophenylboronic acids makes this compound a more acidic candidate for binding cis-diols, such as those found in carbohydrates (e.g., glucose, glycoproteins) . At physiological or slightly acidic pH (e.g., in tumor microenvironments), the target compound exists predominantly as its boronate anion, which is the active species for reversible covalent binding to diols . This property is exploited in the design of glucose-responsive materials for diabetes management and targeted drug delivery systems where the boronic acid acts as a recognition and capture motif for cancer-associated glycans .

Functionalized Biaryl Scaffolds

As a heterobifunctional monomer, this compound is ideal for creating well-defined oligomers and polymers with pendant functional groups. The boronic acid can be used in Suzuki polycondensation reactions to form conjugated polymer backbones, while the nitro and carboxylic acid groups provide sites for post-polymerization modification [1]. For instance, the nitro group can be reduced to graft additional moieties onto the polymer chain, and the carboxylic acid can be used for surface attachment or further conjugation. Its lower melting point (220°C) may also facilitate melt-processing or solubility in certain reaction media, offering a practical advantage over higher-melting analogs .

Regioselective Ortho-Substituted Biaryl Synthesis

When the synthetic target requires an ortho-substituted biaryl with specific functional group placement, the regioisomeric purity of 4-borono-2-nitrobenzoic acid is paramount [1]. Using this specific regioisomer ensures that the nitro group is positioned ortho to the biaryl linkage after Suzuki coupling . This is in contrast to using the alternative regioisomer (CAS 85107-54-6), which would place the nitro group meta to the new bond . The correct regioisomer dictates the steric and electronic properties of the final product, which can be critical for biological activity or material performance. Therefore, procurement must strictly adhere to CAS 80500-28-3 to guarantee the desired molecular geometry.

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